Oxetanes
Oxetanes are a class of cyclic ethers characterized by a five-membered ring containing one oxygen atom and three carbon atoms, with the remaining two positions occupied by substituents such as alkyl groups. These compounds exhibit unique reactivity due to their strained ring structure, making them valuable in organic synthesis and various applications.
Structurally, oxetanes can be represented as R1-oxetane where R1 represents the substituent group(s) attached to the oxygen atom or the carbon atoms of the five-membered ring. Commonly, alkyl groups are used as substituents, but other functional groups such as halides, alkenes, and aromatic rings can also be incorporated.
Oxetanes find extensive use in polymer science for the synthesis of cyclic polyolefins (CPOs), which are known for their high transparency, low water absorption, and excellent chemical resistance. Additionally, they play a crucial role in pharmaceuticals as intermediates for drug molecules due to their facile reactivity under mild conditions.
In summary, oxetanes represent a versatile class of compounds with a wide range of applications in polymer chemistry, pharmaceuticals, and beyond, characterized by their unique strained five-membered ring structure.

Structuur | Chemische naam | CAS | MF |
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(2-oxaspiro3.3heptane-6,6-diyl)dimethanol | 24287-84-1 | C8H14O3 |
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2,8-Dioxadispiro[3.1.3.1]decane | 54368-44-4 | C8H12O2 |
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(3-Fluorooxetan-3-yl)methanamine | 883311-82-8 | C4H8FNO |
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(oxetan-3-yl)methanamine hydrochloride | 1427195-22-9 | C4H10ClNO |
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3-(Iodomethyl)oxetane | 1003013-77-1 | C4H7IO |
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2-oxaspiro[3.5]nonan-7-one | 1256546-74-3 | C8H12O2 |
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2-(Iodomethyl)oxetane | 121138-00-9 | C4H7IO |
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Oxetane, 3-propyl- | 10317-18-7 | C6H12O |
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1-oxaspiro[3.5]nonane | 185-18-2 | C8H14O |
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3-Bromooxetane | 39267-79-3 | C3H5BrO |
Gerelateerde literatuur
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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